molecular formula C15H14O3 B6326732 (2E)-3-(4-Methoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one CAS No. 1373947-41-1

(2E)-3-(4-Methoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one

Cat. No. B6326732
CAS RN: 1373947-41-1
M. Wt: 242.27 g/mol
InChI Key: OFEQQTYRDPCJGU-RMKNXTFCSA-N
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Description

(2E)-3-(4-Methoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one (also known as 4-methoxyphenyl-5-methylfuran-2-yl prop-2-en-1-one) is a compound belonging to the class of heterocyclic compounds. It is a colorless solid with a molecular weight of 230.27 g/mol. This compound has been widely studied due to its potential applications in various fields, such as medicinal chemistry, materials science and nanotechnology.

Mechanism of Action

The mechanism of action of (2E)-3-(4-methoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one is not fully understood. However, it is believed that the compound may interact with various biological targets, such as enzymes and receptors, to exert its effects. In particular, this compound has been found to interact with the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, some studies have suggested that this compound may have potential anti-inflammatory, anti-cancer, anti-bacterial and anti-fungal activities. In addition, this compound has been found to have antioxidant properties, which may be beneficial in the prevention of certain diseases.

Advantages and Limitations for Lab Experiments

The advantages of using (2E)-3-(4-methoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one in laboratory experiments include its low cost, easy availability and good solubility in a variety of organic solvents. In addition, this compound is relatively stable and can be stored for long periods of time. However, the use of this compound in laboratory experiments is limited by its low reactivity and lack of selectivity.

Future Directions

The potential applications of (2E)-3-(4-methoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one are vast and varied. In the future, this compound could be used in the development of new therapeutic agents, polymeric materials and nanomaterials. In addition, further research could be conducted to explore the compound’s potential anti-inflammatory, anti-cancer, anti-bacterial and anti-fungal activities. Finally, this compound could be used in the development of new drug delivery systems and diagnostic tools.

Synthesis Methods

The synthesis of (2E)-3-(4-methoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one can be achieved through several methods. The most common method is the reaction between 4-methoxyphenylmagnesium bromide and 5-methylfuran-2-carbaldehyde in the presence of a base, such as potassium carbonate. The reaction proceeds through a Wittig-like reaction, followed by an intramolecular aldol condensation to form the desired product.

Scientific Research Applications

(2E)-3-(4-methoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one has been extensively studied in the scientific community due to its potential applications in various fields. In medicinal chemistry, this compound has been used as an intermediate for the synthesis of a variety of biologically active compounds, such as antifungal agents and anti-cancer drugs. In materials science, this compound has been used for the synthesis of polymeric materials with potential applications in drug delivery and nanotechnology.

properties

IUPAC Name

(E)-3-(4-methoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-11-3-10-15(18-11)14(16)9-6-12-4-7-13(17-2)8-5-12/h3-10H,1-2H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFEQQTYRDPCJGU-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)C=CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)C(=O)/C=C/C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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